5-Chloro-1,1-difluoroindan chemical structure and properties
5-Chloro-1,1-difluoroindan chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-Chloro-1,1-difluoroindan. Due to the limited availability of specific experimental data for this compound in public literature, this guide also includes relevant information on the synthesis of its precursor, 5-chloro-1-indanone, and general methodologies for the gem-difluorination of ketones. Furthermore, it touches upon the known biological activities of structurally related substituted indan compounds to highlight potential areas of investigation.
Chemical Structure and Properties
5-Chloro-1,1-difluoroindan is a halogenated derivative of indan. Its core structure consists of a benzene ring fused to a five-membered ring, with a chlorine atom substituted at the fifth position of the aromatic ring and two fluorine atoms attached to the first carbon of the cyclopentane ring.
Chemical Structure:
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClF₂ | |
| Molecular Weight | 188.60 g/mol | |
| CAS Number | Not available |
Table 2: Predicted Physical Properties
| Property | Predicted Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Synthesis and Reactivity
The direct synthesis of 5-Chloro-1,1-difluoroindan is not explicitly detailed in readily available scientific literature. However, a common and effective method for the synthesis of gem-difluoro compounds is the fluorination of the corresponding ketone. Therefore, a plausible synthetic route would involve the preparation of 5-chloro-1-indanone followed by its gem-difluorination.
Synthesis of 5-Chloro-1-indanone (Precursor)
A patented method for the synthesis of 5-chloro-1-indanone involves a two-step process starting from 3-chlorobenzaldehyde.[1]
Experimental Protocol (based on patent literature): [1]
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Preparation of 3-chloro-phenylpropionic acid: 3-chlorobenzaldehyde is reacted with propionic acid in the presence of formic acid and diethylamine. The reaction temperature is maintained between 20-150 °C.
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Friedel-Crafts Acylation: The resulting 3-chloro-phenylpropionic acid undergoes an intramolecular Friedel-Crafts acylation reaction to form 5-chloro-1-indanone. This step is carried out in methylene chloride with zinc chloride as a catalyst, at a temperature ranging from -10 to 80 °C.
Logical Relationship of Precursor Synthesis:
Gem-difluorination of 5-Chloro-1-indanone
The conversion of a ketone to a gem-difluoroalkane is a well-established transformation in organic chemistry. One of the most common reagents for this purpose is diethylaminosulfur trifluoride (DAST).
General Experimental Protocol for Gem-difluorination using DAST:
Caution: Diethylaminosulfur trifluoride (DAST) is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood by trained personnel.
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The ketone (5-chloro-1-indanone) is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to a low temperature (typically 0 °C or -78 °C).
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Diethylaminosulfur trifluoride (DAST) is added dropwise to the cooled solution.
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The reaction mixture is stirred at the low temperature for a specified period and then allowed to warm to room temperature.
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The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with the solvent.
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The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
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The crude product is then purified by a suitable method, such as column chromatography or distillation.
Workflow for the Synthesis of 5-Chloro-1,1-difluoroindan:
Spectral Data
Specific spectral data (NMR, Mass Spectrometry, IR) for 5-Chloro-1,1-difluoroindan are not available in the searched literature. For researchers synthesizing this compound, standard analytical techniques would be required for characterization.
Predicted Spectroscopic Features:
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¹H NMR: Signals corresponding to the aromatic protons and the methylene protons of the indan core would be expected. The chemical shifts of the aromatic protons will be influenced by the chloro and difluoroindan substituents.
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¹³C NMR: Resonances for the aromatic carbons, the methylene carbons, and a characteristic triplet for the CF₂ carbon due to C-F coupling would be anticipated.
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¹⁹F NMR: A singlet would be expected for the two equivalent fluorine atoms.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 188.60 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom.
Potential Biological Activities and Applications
While no specific biological studies on 5-Chloro-1,1-difluoroindan have been found, the indanone and substituted indan scaffolds are present in numerous biologically active molecules.[2] This suggests that 5-Chloro-1,1-difluoroindan could be a valuable compound for screening in various biological assays.
Known Activities of Related Indan Derivatives:
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Anticancer: Various indanone derivatives have been investigated for their anticancer properties.[2]
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Antimicrobial and Antiviral: The indan moiety is found in compounds with antimicrobial and antiviral activities.[2]
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Neuroprotective Agents: A prominent example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which contains an indanone structure.[2]
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NHE1 Inhibitors: Substituted indan-1-ylidene aminoguanidine derivatives have been shown to be potent inhibitors of the Na+/H+ exchanger isoform 1 (NHE1), with potential applications in cardiovascular diseases.[3]
The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to increased metabolic stability and binding affinity. Therefore, 5-Chloro-1,1-difluoroindan represents an interesting candidate for further investigation in drug discovery programs.
Signaling Pathway Hypothesis:
Given the known activities of related indan compounds, one could hypothesize that 5-Chloro-1,1-difluoroindan might interact with signaling pathways relevant to the aforementioned therapeutic areas. For instance, if it were to exhibit neuroprotective effects, it might modulate pathways involved in neuronal survival or inflammation.
References
- 1. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity of substituted indan-1-ylideneaminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
